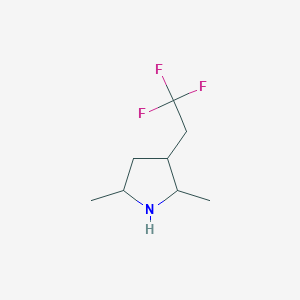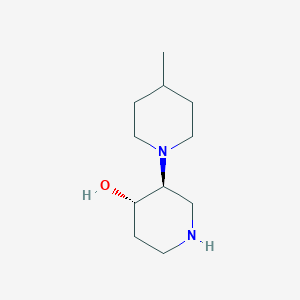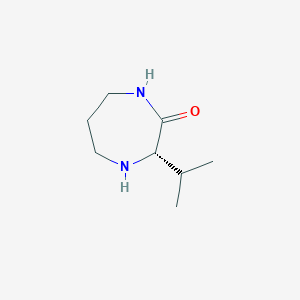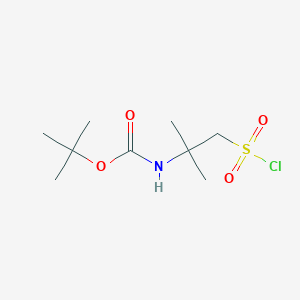
Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE is an organosulfur compound widely used in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE typically involves the reaction of tert-butyl alcohol with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using dichloromethane as a solvent. The process requires careful temperature control to avoid decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the reactivity of chlorosulfonyl isocyanate and the potential hazards associated with large-scale chemical production .
化学反応の分析
Types of Reactions
TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted carbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions yield corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution.
Sulfonyl Derivatives: Result from oxidation reactions.
Amines and Alcohols: Produced via reduction reactions.
科学的研究の応用
TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Applied in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
Sulfonimidates: Similar organosulfur compounds used in organic synthesis.
Tert-Butyl Chloride: Shares the tert-butyl group but differs in reactivity and applications.
Tert-Butyl Hypochlorite: Another tert-butyl derivative with distinct chemical properties
Uniqueness
TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE is unique due to its combination of the tert-butyl group and chlorosulfonyl functionality, which imparts specific reactivity patterns and makes it a valuable reagent in organic synthesis .
特性
分子式 |
C9H18ClNO4S |
|---|---|
分子量 |
271.76 g/mol |
IUPAC名 |
tert-butyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H18ClNO4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12) |
InChIキー |
CVQJACHJWKIQDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13245821.png)
![benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13245829.png)
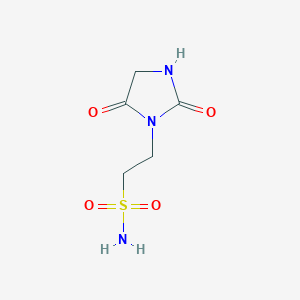
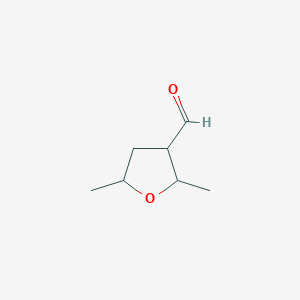
![2-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13245837.png)
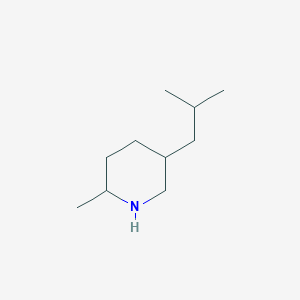
![Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate](/img/structure/B13245853.png)
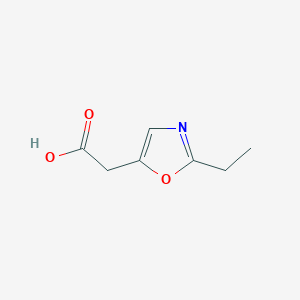
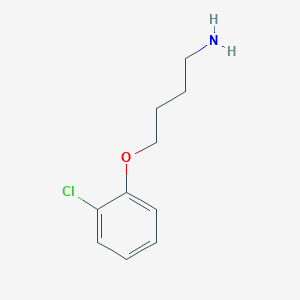
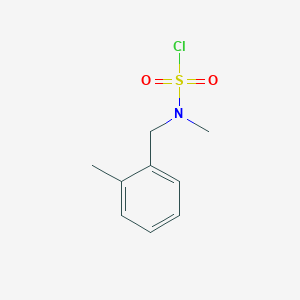
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid](/img/structure/B13245888.png)
